REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([CH2:7][CH2:8][O:9]C(=O)C)(=[O:6])[O:4][CH3:5].[Na].C(OC)(=O)C.CO>CO>[CH3:1][O:2][P:3]([CH2:7][CH2:8][OH:9])(=[O:6])[O:4][CH3:5] |f:2.3,^1:12|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CCOC(C)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methyl acetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
is removed continuously by distillation
|
Type
|
CUSTOM
|
Details
|
The reaction being terminated
|
Type
|
DISTILLATION
|
Details
|
the residue is submitted to distillation under reduced pressure, 369 g of 2-hydroxyethane-phosphonic acid dimethyl ester (boiling point: 122°C/0.2 torr)
|
Type
|
CUSTOM
|
Details
|
are obtained, corresponding to a yield of 84% in the theoretical
|
Name
|
|
Type
|
|
Smiles
|
COP(OC)(=O)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |